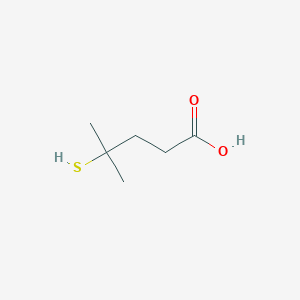















|
REACTION_CXSMILES
|
[Li]CCCC.C(#N)C.[Li].C(#N)C.[CH3:13][C:14]1([S:17][CH2:16]1)[CH3:15].[OH-:18].[Na+].[O:20]1[CH2:24][CH2:23]CC1>O.C(O)C>[SH:17][C:14]([CH3:13])([CH3:15])[CH2:16][CH2:23][C:24]([OH:20])=[O:18] |f:2.3,5.6,^1:8|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
9.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)#N
|
|
Name
|
lithium acetonitrile
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Li].C(C)#N
|
|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1(C)CS1
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
8 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Li]CCCC
|
|
Name
|
hexanes
|
|
Quantity
|
18.7 mmol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
|
Type
|
CUSTOM
|
|
Details
|
to stir for 3 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
A 500 mL flask was equipped with a stir bar and a 150 mL addition funnel
|
|
Type
|
CUSTOM
|
|
Details
|
was formed
|
|
Type
|
ADDITION
|
|
Details
|
added drop wise over approximately 30 min via the addition funnel
|
|
Duration
|
30 min
|
|
Type
|
CUSTOM
|
|
Details
|
The cooling bath was removed
|
|
Type
|
TEMPERATURE
|
|
Details
|
The flask was cooled in an ice/water bath as 38 mL of 0.5 M HCl
|
|
Type
|
ADDITION
|
|
Details
|
was added drop-wise
|
|
Type
|
WASH
|
|
Details
|
the aqueous layer was washed twice with 75 mL of ethyl acetate
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over approximately 20 g of anhydrous sodium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
transferred to a 250 mL flask
|
|
Type
|
CUSTOM
|
|
Details
|
Solvent was removed by rotary evaporation under vacuum
|
|
Type
|
CUSTOM
|
|
Details
|
to give crude 6
|
|
Type
|
ADDITION
|
|
Details
|
was slowly added
|
|
Type
|
CUSTOM
|
|
Details
|
The flask was equipped with a reflux condenser
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was refluxed overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
TEMPERATURE
|
|
Details
|
then cooled to room temperature
|
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted twice with 25 mL portions of a 2:1 mixture of ethyl acetate and hexane
|
|
Type
|
EXTRACTION
|
|
Details
|
then extracted three times with 75 mL portions of ethyl acetate
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layers were dried over anhydrous Na2SO4 and solvent
|
|
Type
|
CUSTOM
|
|
Details
|
was removed by rotary evaporation under vacuum
|


Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
SC(CCC(=O)O)(C)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 10 g | |
| YIELD: PERCENTYIELD | 39% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |